molecular formula C7H6BrNO3S B6271375 5-bromo-3-(methylsulfanyl)-2-nitrophenol CAS No. 2091141-56-7

5-bromo-3-(methylsulfanyl)-2-nitrophenol

Cat. No.: B6271375
CAS No.: 2091141-56-7
M. Wt: 264.1
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Description

5-Bromo-3-(methylsulfanyl)-2-nitrophenol is a halogenated phenolic compound characterized by a benzene ring substituted with a bromine atom at position 5, a methylsulfanyl (-S-CH₃) group at position 3, and a nitro (-NO₂) group at position 2. Its molecular formula is C₇H₆BrNO₃S, with a molecular weight of 288.15 g/mol. The compound’s structure combines electron-withdrawing (nitro, bromine) and electron-donating (methylsulfanyl) groups, creating a unique electronic profile that influences its physicochemical and biological properties.

Properties

CAS No.

2091141-56-7

Molecular Formula

C7H6BrNO3S

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(methylsulfanyl)-2-nitrophenol typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, while the nitro group is usually added via nitration. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methylsulfanyl)-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products include 5-bromo-3-(methylsulfinyl)-2-nitrophenol and 5-bromo-3-(methylsulfonyl)-2-nitrophenol.

    Reduction: The major product is 5-bromo-3-(methylsulfanyl)-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(methylsulfanyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-(methylsulfanyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methylsulfanyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-3-(methylsulfanyl)-2-nitrophenol with analogous brominated phenolic and heterocyclic derivatives, focusing on substituent effects and inferred properties.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Position) Key Functional Groups Notable Features
This compound Br (5), -S-CH₃ (3), -NO₂ (2) Phenol, nitro, thioether High acidity, moderate lipophilicity
5-Bromo-2-methylphenol Br (5), -CH₃ (2) Phenol, methyl Lower acidity, higher volatility
5-Bromo-2-methylpyridin-3-ol Br (5), -CH₃ (2), pyridine Pyridine, hydroxyl, methyl Basic ring, hydrogen-bonding capacity
5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran Br (5), -SO-C₆H₄F (3), benzofuran Sulfinyl, fused heterocycle Planar structure, antifungal activity

Key Observations:

Acidity and Electronic Effects The nitro group in this compound significantly lowers the pKa of the phenolic -OH compared to 5-bromo-2-methylphenol, which lacks this substituent. This enhances its solubility in basic aqueous solutions .

Biological Activity Benzofuran analogs with sulfinyl groups (e.g., 5-bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran) exhibit antifungal and antimicrobial activity due to their planar structure and polar sulfinyl moiety, which facilitates target binding .

Solubility and Reactivity The pyridine ring in 5-bromo-2-methylpyridin-3-ol introduces basicity and hydrogen-bonding sites, contrasting with the acidic phenol ring in the target compound . Sulfinyl groups in benzofurans increase polarity and crystallinity compared to the less polar methylsulfanyl group, affecting pharmacokinetic properties .

Table 2: Inferred Property Trends

Property This compound 5-Bromo-2-methylphenol Benzofuran Sulfinyl Analogs
Acidity (pKa) ~7–8 (estimated) ~9–10 N/A (non-phenolic)
Lipophilicity (LogP) Moderate (due to -S-CH₃) High (due to -CH₃) Low (due to -SO-)
Bioactivity Potential redox/thiol interactions Limited data Antifungal/antimicrobial

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